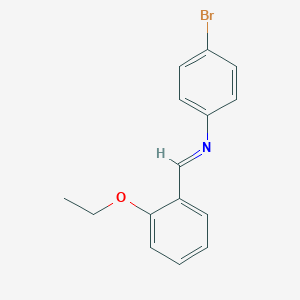![molecular formula C18H15NO2 B185684 (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 69015-79-8](/img/structure/B185684.png)
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
Mecanismo De Acción
MPEP is a selective antagonist of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, which is a member of the metabotropic glutamate receptor family. The (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neurodegeneration. MPEP binds to the allosteric site of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor and inhibits its activity, leading to the reduction of glutamate-mediated neurotransmission and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the reduction of glutamate-mediated neurotransmission, the modulation of synaptic plasticity, the regulation of neuroinflammation, and the improvement of cognitive function. MPEP has also been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments, including its high potency and selectivity for the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, MPEP also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on MPEP, including the development of more potent and selective (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, the investigation of the role of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one in various neurological and psychiatric disorders, the exploration of the downstream signaling pathways affected by (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, and the evaluation of the safety and efficacy of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists in clinical trials. In addition, the combination of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists with other pharmacological agents, such as antidepressants and antipsychotics, may provide a more effective treatment for certain neurological and psychiatric disorders.
Métodos De Síntesis
MPEP can be synthesized using various methods, including the reaction of 4-methylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid, followed by the reaction with 2-amino-4-phenyl-1,3-oxazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. In addition, MPEP has been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
Propiedades
Número CAS |
69015-79-8 |
|---|---|
Nombre del producto |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13- |
Clave InChI |
QFFMBOXLYJKPKE-SSZFMOIBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(=O)OC(=N2)C3=CC=CC=C3)/C |
SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



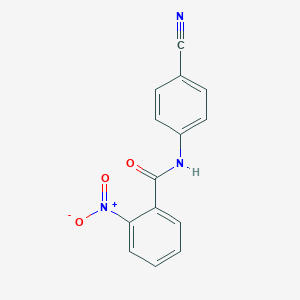

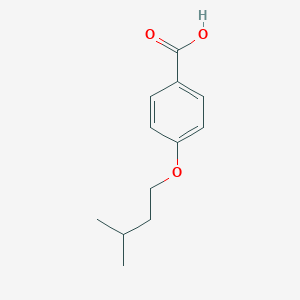
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
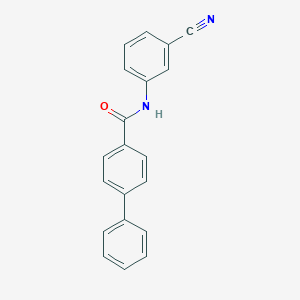
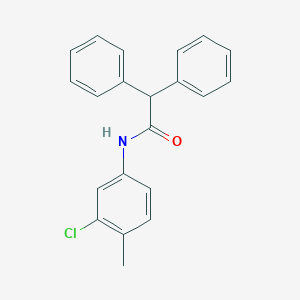
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
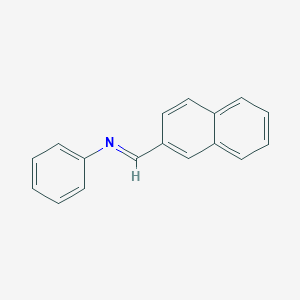
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
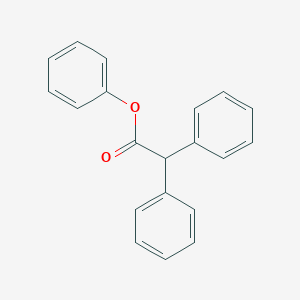
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
